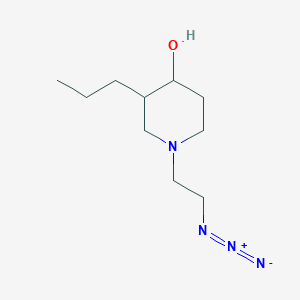

1-(2-Azidoethyl)-3-propylpiperidin-4-ol

Vue d'ensemble

Description

The compound “1-(2-Azidoethyl)-3-propylpiperidin-4-ol” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products. The azidoethyl group at the 1-position and the propyl group at the 3-position suggest that this compound could have interesting reactivity and potentially useful biological activity .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a six-membered piperidine ring with an azidoethyl group attached at the 1-position and a propyl group at the 3-position. The “-ol” at the end of the name suggests the presence of a hydroxyl group, likely at the 4-position of the piperidine ring .Chemical Reactions Analysis

The azide group is known to be quite reactive and can participate in a variety of chemical reactions, including reduction to an amine, Staudinger reactions, and click chemistry. The presence of the azide could therefore confer interesting reactivity to this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of the azide, propyl, and hydroxyl groups. Azides are generally sensitive to heat and shock, so this compound should be handled with care .Applications De Recherche Scientifique

Antimalarial Activity

Research by D’hooghe et al. (2011) involved the synthesis of compounds through the elaboration of β-lactams and aziridines, leading to novel 1,2,3-triazoles. Although the focus was not directly on "1-(2-Azidoethyl)-3-propylpiperidin-4-ol", the methodology and chemical structures studied provide insights into the broader context of antimalarial activity in related compounds, with some showing moderate activity against Plasmodium falciparum strains (D’hooghe et al., 2011).

Plant Growth Stimulation

Kishibayev et al. (2019) reported on the synthesis and application of a related compound, 1-propyl-4-(3’-amino-1’, 2’, 4’-triazolo-3’- thiopropinyl) piperidin-4-ol, as a plant growth stimulator. This study illustrates the potential agricultural applications of similar compounds in stimulating plant growth, enhancing yield, and improving agricultural productivity (Kishibayev et al., 2019).

Antifungal Activity

Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives to evaluate their antifungal activity, specifically against Candida strains. This work underlines the potential therapeutic applications of azidoethyl-propylpiperidinol derivatives in developing new antifungal agents (Lima-Neto et al., 2012).

Synthesis and Chemical Transformation

Several studies have focused on the chemical synthesis and transformation of related compounds, showcasing the versatility and potential applications of this compound in organic synthesis. These include the transformation of azetidin-2-ones into propan-1-ols (Mollet et al., 2011), and the synthesis of optically active 3-aminopiperidines, highlighting the importance of these compounds in synthesizing biologically active molecules (Cochi et al., 2012).

Antimicrobial Activity

Dyusebaeva et al. (2017) investigated the antimicrobial activity of 1,2,5-trimethylpiperidin-4-ol derivatives, indicating the potential of structurally related compounds in the development of new antimicrobial agents. This research points to the broader application of azidoethyl-propylpiperidinol derivatives in combating microbial infections (Dyusebaeva et al., 2017).

Safety and Hazards

Mécanisme D'action

Mode of Action

Without specific information, it’s difficult to detail the exact mode of action. The azido group in the compound could potentially undergo reactions such as staudinger reductions or click chemistry reactions, which could influence its interaction with its targets .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the stability and efficacy of “1-(2-Azidoethyl)-3-propylpiperidin-4-ol”. For example, the azido group could potentially react with other compounds under certain conditions .

Propriétés

IUPAC Name |

1-(2-azidoethyl)-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O/c1-2-3-9-8-14(6-4-10(9)15)7-5-12-13-11/h9-10,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGIUOBHGZQVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

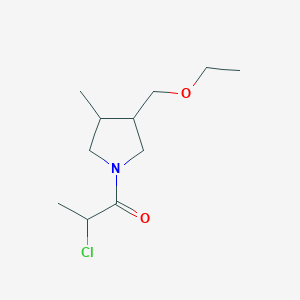

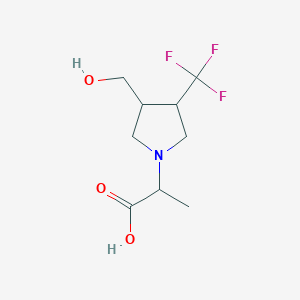

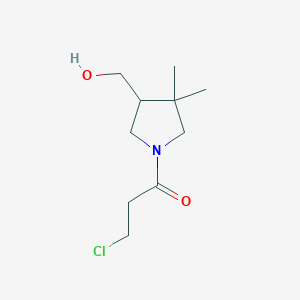

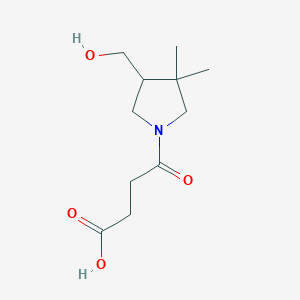

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1480005.png)

![4-(Methoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1480006.png)

![3-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-amine](/img/structure/B1480008.png)